5-(Dimethylamino)furan-2-carbaldehyde

Overview

Description

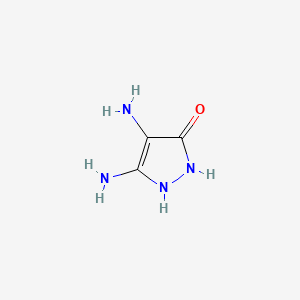

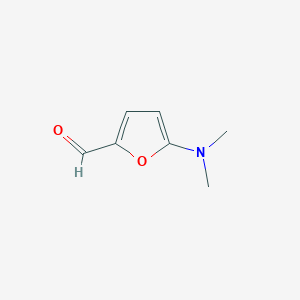

5-(Dimethylamino)furan-2-carbaldehyde is a chemical compound that is derived from furan-2-carbaldehyde, a heteroaromatic aldehyde. It is characterized by the presence of a dimethylamino group attached to the 5-position of the furan ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of derivatives related to this compound can be achieved through the protection of heteroaromatic aldehydes as imidazolidine derivatives. For instance, furan-2-carboxaldehydes can be transformed into N, N'-dimethylimidazolidines without the need for acid catalysis . This method provides a pathway to protect the aldehyde group and allows for further functionalization at other positions on the furan ring. Although the paper does not directly discuss the synthesis of this compound, the methodology could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would consist of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The dimethylamino group would be expected to influence the electronic properties of the furan ring due to its electron-donating nature, potentially affecting the reactivity of the aldehyde group at the 2-position.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of this compound, the protection of furan-2-carboxaldehydes as imidazolidine derivatives suggests that the aldehyde group can be selectively protected to enable further chemical transformations . Additionally, the production of acid chloride derivatives from precursor aldehydes, as described in the first paper, indicates that aldehydes related to furan can be converted into reactive intermediates for further chemical synthesis .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Spectral Assignments

Research has explored the synthesis and spectral assignments of dibenzofuran carboxaldehydes, which are structurally related to 5-(Dimethylamino)furan-2-carbaldehyde. These compounds have applications in the synthesis of novel β-phenylethylamines and NBOMe derivatives, indicating the potential of furan derivatives in the development of new biological agents (Yempala & Cassels, 2017).

Thermodynamic Properties

The thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers have been studied, underscoring the relevance of furan derivatives in understanding and optimizing synthesis, purification, and application processes through insights into their nature (Dibrivnyi et al., 2015).

Reaction Kinetics

Kinetic studies on the reaction of bromo-carbonyl derivatives of furan with amines, including dimethylamino groups, provide insights into reaction mechanisms that could be relevant for manipulating this compound for specific applications (Novikov & Babeshkina, 1976).

Chemoselective Protection and Synthesis Applications

Studies on the chemoselective protection of heteroaromatic aldehydes and their use as building blocks for synthesis highlight the versatile applications of furan-2-carbaldehydes in organic chemistry, including potential strategies for protecting or functionalizing this compound (Carpenter & Chadwick, 1985).

Biomass-Derived Chemicals for Green Chemistry

Research into using furan-2-carbaldehydes as C1 building blocks for synthesizing bioactive compounds via green chemistry approaches indicates the environmental and sustainable chemistry applications of furan derivatives, including this compound (Yu et al., 2018).

properties

IUPAC Name |

5-(dimethylamino)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGITSKRNWIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355472 | |

| Record name | 5-(dimethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3680-93-1 | |

| Record name | 5-(dimethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)